Benzene, (cyclopropylsulfinyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50337-59-2 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
cyclopropylsulfinylbenzene |
InChI |
InChI=1S/C9H10OS/c10-11(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
UCXWXPWJUXXCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Benzene, Cyclopropylsulfinyl and Its Derivatives
Stereoselective Synthesis of Benzene (B151609), (cyclopropylsulfinyl)-
The creation of enantiomerically pure or enriched sulfoxides from prochiral sulfides is a significant synthetic challenge. wiley-vch.deacsgcipr.org The sulfoxide (B87167) group in "Benzene, (cyclopropylsulfinyl)-" is a stereogenic center, making the development of stereoselective synthetic methods paramount. illinois.edu Three principal strategies have emerged as powerful tools for achieving high levels of enantioselectivity in the synthesis of this and related chiral sulfoxides: asymmetric oxidation, the use of chiral auxiliaries, and enantioselective catalysis. wiley-vch.deillinois.edu
Asymmetric oxidation of the corresponding prochiral sulfide (B99878), cyclopropyl (B3062369) phenyl sulfide, is one of the most direct methods to obtain enantiomerically enriched "Benzene, (cyclopropylsulfinyl)-". wiley-vch.de This approach relies on the use of a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst to selectively deliver an oxygen atom to one of the lone pairs of the sulfur atom. acsgcipr.org
A notable example involves the use of a chiral titanium complex in conjunction with tert-butyl hydroperoxide as the terminal oxidant. Research has demonstrated that this system is highly effective, achieving an impressive enantiomeric excess (ee) of up to 95% for the formation of cyclopropyl phenyl sulfoxide. tandfonline.com The general principle of such metal-catalyzed oxidations, often referred to as the Kagan-Sharpless oxidation, involves the formation of a chiral metal-peroxo species that directs the oxidation to one of the enantiotopic faces of the sulfide. acsgcipr.org
Another class of reagents for asymmetric oxidation includes chiral N-sulfonyloxaziridines, developed by Davis and colleagues. These reagents can provide good to excellent enantioselectivity for the oxidation of a variety of sulfides to their corresponding sulfoxides. wiley-vch.de
| Oxidant/Catalyst System | Enantiomeric Excess (ee) | Reference |
| Titanium Complex / tert-butyl hydroperoxide | up to 95% | tandfonline.com |
| Chiral N-Sulfonyloxaziridines | Good to Excellent | wiley-vch.de |
The use of chiral auxiliaries provides a robust and often highly diastereoselective route to chiral sulfoxides. The seminal work by Andersen in 1962, which is still widely applied, exemplifies this strategy. illinois.edu The Andersen synthesis involves the reaction of a sulfinyl chloride with a chiral alcohol to form a diastereomeric mixture of sulfinates. After separation of the diastereomers, typically by crystallization, the desired diastereomer is treated with an organometallic reagent, such as a Grignard reagent (e.g., cyclopropylmagnesium bromide), to displace the chiral auxiliary with complete inversion of configuration at the sulfur atom. illinois.eduacs.org
For the synthesis of "Benzene, (cyclopropylsulfinyl)-", one could envision the reaction of a chiral auxiliary like (-)-menthol with benzenesulfinyl chloride to form diastereomeric menthyl benzenesulfinates. illinois.edunih.gov Following separation, the pure diastereomer would be reacted with cyclopropylmagnesium bromide to yield the enantiomerically pure target compound. A variety of chiral alcohols, including sugar-derived auxiliaries like diacetone-d-glucose, have been successfully employed in such syntheses. acs.orgnih.gov
Catalytic enantioselective oxidation represents the most atom-economical approach to chiral sulfoxides. wiley-vch.de These methods utilize a chiral catalyst to control the stereochemical outcome of the oxidation of the sulfide. While a truly universal catalytic system remains elusive, significant progress has been made with various metal complexes. wiley-vch.dersc.org
Vanadium complexes with chiral Schiff base ligands, for instance, have been shown to be effective catalysts for the asymmetric oxidation of sulfides, often in the presence of hydrogen peroxide. wiley-vch.de Similarly, iron complexes have been investigated and found to be highly active catalysts for sulfoxidation at room temperature. wiley-vch.de More recently, ruthenium and iridium complexes have been explored for their ability to catalyze the enantioselective oxidation of sulfides, in some cases achieving enantiomeric excesses of up to 99% for various derivatives. nih.gov The success of these catalytic systems is highly dependent on the structure of the substrate and the careful tuning of the chiral ligand. wiley-vch.de
Functionalization Strategies for the Benzene Ring
Once the chiral "Benzene, (cyclopropylsulfinyl)-" moiety has been synthesized, further structural diversity can be achieved by introducing substituents onto the benzene ring. The sulfinyl group itself can act as a powerful directing group, enabling regioselective functionalization.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The sulfoxide group is an effective directed metalation group (DMG), capable of coordinating to an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, generating an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a wide variety of electrophiles to introduce a substituent specifically at the position adjacent to the cyclopropylsulfinyl group. wikipedia.org
This strategy allows for the synthesis of a range of ortho-substituted derivatives of "Benzene, (cyclopropylsulfinyl)-". The process involves the formation of a transient aryllithium species that is then trapped by an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgnih.gov
Illustrative Electrophiles for Quenching:
| Electrophile | Resulting Functional Group |
|---|---|
| D2O | Deuterium |
| I2 | Iodine |
| (CH3)2SO4 | Methyl |
| RCHO (Aldehyde) | Hydroxyalkyl |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. sigmaaldrich.comnobelprize.org While the sulfoxide group itself can be used as an electrophile in some cross-coupling reactions, a more common strategy involves the use of a pre-functionalized aromatic ring on the "Benzene, (cyclopropylsulfinyl)-" scaffold. researchgate.net
For instance, an ortho-iodinated derivative, synthesized via DoM as described above, can serve as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of a wide array of substituents onto the benzene ring. sigmaaldrich.com A palladium(0) catalyst facilitates the coupling of the aryl iodide with an organoboron reagent (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig). sigmaaldrich.comnobelprize.org Recent developments have even shown that some of these transformations can be carried out in environmentally benign solvents like water. sigmaaldrich.com
It has also been reported that α-bromo sulfoxides can participate in palladium-catalyzed Suzuki-type cross-coupling reactions with boronic acids, forming a new C(sp3)-C(sp2) bond without racemization at the chiral sulfur center. researchgate.net This opens up further possibilities for the derivatization of related structures.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
The introduction of substituents onto the benzene ring of Benzene, (cyclopropylsulfinyl)- via electrophilic aromatic substitution (SEAr) is governed by the electronic nature of the cyclopropylsulfinyl group. wikipedia.orgmsu.edu The sulfinyl moiety (-S(O)-) is an electron-withdrawing group due to the polarization of the sulfur-oxygen bond. This characteristic deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. msu.edu
The primary factor controlling regioselectivity—the position at which the electrophile attacks—is the stability of the intermediate carbocation, known as the arenium ion or sigma complex. masterorganicchemistry.combyjus.com For benzene rings bearing an electron-withdrawing group like the cyclopropylsulfinyl substituent, electrophilic attack is directed to the meta position. youtube.comlibretexts.org
Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing sulfinyl group. This arrangement is highly destabilized due to the proximity of the positive charge to the partially positive sulfur atom. youtube.com In contrast, meta attack ensures that the positive charge in all resonance contributors is distributed on carbons that are not directly attached to the substituent, leading to a more stable arenium ion and a lower activation energy for the reaction. masterorganicchemistry.comrsc.org
Therefore, the cyclopropylsulfinyl group is classified as a meta-director and a deactivator in electrophilic aromatic substitution reactions. libretexts.org
| Substituent Group | Electronic Effect | Ring Activity | Directing Influence | Rationale |
|---|---|---|---|---|
| -S(O)R (Sulfinyl) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta | Destabilizes ortho/para arenium ion intermediates through unfavorable positive charge placement. rsc.org |
Modifications and Elaboration of the Cyclopropyl Moiety
The cyclopropyl ring in Benzene, (cyclopropylsulfinyl)- is not merely a static component but a reactive handle that can be manipulated to create diverse molecular architectures. iris-biotech.de Its inherent ring strain allows for unique transformations not accessible to larger carbocyclic systems. beilstein-journals.org
Ring-Opening Reactions and Subsequent Transformations
The strained three-membered ring of cyclopropyl derivatives can undergo ring-opening reactions under various conditions, providing a powerful tool for synthetic diversification. A notable example involves the palladium-catalyzed ring-opening of cyclopropyl thioethers, which are the direct precursors to cyclopropyl sulfoxides. thieme-connect.com
In a study by El Kaim, Grimaud, and co-workers, 2-bromophenyl cyclopropyl sulfides were heated under microwave irradiation in the presence of a palladium catalyst to produce thiochromenes. thieme-connect.com This transformation represents the first metal-catalyzed ring-opening of cyclopropyl thioethers. The reaction proceeds with good yields for electron-rich or neutral aromatic substrates, although it is less effective for electron-deficient systems. thieme-connect.com This method provides direct access to potentially bioactive thiochromane skeletons from cyclopropyl precursors. thieme-connect.com Other strategies for cyclopropane (B1198618) ring-opening include Lewis acid-catalyzed cycloadditions and radical-mediated pathways. beilstein-journals.orgresearchgate.netnih.gov
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 2-Bromophenyl cyclopropyl sulfide | Pd(OAc)2, P(tBu)3·HBF4, K2CO3, DMF, 180 °C, MW | 2H-Thiochromene | 95% |
| 2-Bromo-4-methoxyphenyl cyclopropyl sulfide | Pd(OAc)2, P(tBu)3·HBF4, K2CO3, DMF, 180 °C, MW | 6-Methoxy-2H-thiochromene | 91% |
| 2-Bromo-5-(trifluoromethyl)phenyl cyclopropyl sulfide | Pd(OAc)2, P(tBu)3·HBF4, K2CO3, DMF, 180 °C, MW | 7-(Trifluoromethyl)-2H-thiochromene | Low Yield |
Remote Functionalization of the Cyclopropyl Group
Introducing new functional groups onto the cyclopropyl ring, particularly at a position remote from the sulfinyl group, presents a significant synthetic challenge. Classical methods often lack the required selectivity. However, modern synthetic strategies are emerging to address this. digitellinc.com
One approach involves the functionalization of a related cyclopropyl-containing scaffold. For example, research has shown that the α-position of a cyclopropyl ketone can be successfully alkylated or fluorinated. nih.gov While not a direct functionalization of Benzene, (cyclopropylsulfinyl)-, this demonstrates the feasibility of modifying the cyclopropane ring itself. More advanced strategies, such as transition metal-catalyzed C-H activation, are being developed to enable the direct and selective functionalization of C(sp³)–H bonds on strained rings, offering a potential future pathway for the remote functionalization of the cyclopropyl moiety in these systems. acs.org
Synthetic Routes to Analogues and Precursors of Benzene, (cyclopropylsulfinyl)-
The preparation of Benzene, (cyclopropylsulfinyl)- and its analogues relies on efficient and modular synthetic routes. A predominant strategy involves the initial construction of a thioether precursor, which is then oxidized to the target sulfoxide.
Access via Thioether Precursors and Subsequent Oxidation
The most direct route to Benzene, (cyclopropylsulfinyl)- involves a two-step sequence starting from a thiophenol. The key precursor, an aryl cyclopropyl sulfide, can be synthesized effectively through a copper-promoted S-cyclopropylation reaction. beilstein-journals.org A study by Rousseaux and co-workers demonstrated that various thiophenols react with cyclopropylboronic acid in the presence of copper(II) acetate (B1210297) to afford the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. beilstein-journals.org This method is tolerant of a range of functional groups on the aromatic ring. beilstein-journals.org
| Thiophenol Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Thiophenol | Cyclopropylboronic acid, Cu(OAc)2, Pyridine, O2, Toluene | Cyclopropyl phenyl sulfide | 99% |
| 4-Methylbenzenethiol | Cyclopropylboronic acid, Cu(OAc)2, Pyridine, O2, Toluene | Cyclopropyl(p-tolyl)sulfide | 84% |
| 3-Methylbenzenethiol | Cyclopropylboronic acid, Cu(OAc)2, Pyridine, O2, Toluene | Cyclopropyl(m-tolyl)sulfide | 90% |
| 2-Methylbenzenethiol | Cyclopropylboronic acid, Cu(OAc)2, Pyridine, O2, Toluene | Cyclopropyl(o-tolyl)sulfide | 57% |
| 4-Methoxybenzenethiol | Cyclopropylboronic acid, Cu(OAc)2, Pyridine, O2, Toluene | Cyclopropyl(4-methoxyphenyl)sulfide | 99% |
Once the aryl cyclopropyl sulfide is obtained, the final step is a selective oxidation of the sulfur atom to the sulfoxide. This transformation is critical and is a common feature in the synthesis of many pharmaceutical compounds, such as proton pump inhibitors. nih.gov For the synthesis of (S)-Benzene, (cyclopropylsulfinyl)-, a reported method utilizes dihydrogen peroxide as the oxidant in the presence of a scandium tris(trifluoromethanesulfonate) catalyst, achieving the target sulfoxide in high yield. lookchem.com This selective oxidation provides the desired Benzene, (cyclopropylsulfinyl)- while avoiding over-oxidation to the corresponding sulfone.
Strategies for Constructing the Cyclopropylsulfinyl Unit
The synthesis of Benzene, (cyclopropylsulfinyl)- and its derivatives is primarily achieved through two main pathways: the oxidation of a pre-formed aryl cyclopropyl sulfide or the direct formation of the sulfoxide from precursors. Each approach offers distinct advantages depending on the desired substitution pattern and available starting materials.
Oxidation of Aryl Cyclopropyl Sulfides
The most direct and common method for preparing aryl cyclopropyl sulfoxides is the oxidation of the corresponding aryl cyclopropyl sulfide. This transformation requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the sulfone.
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a widely used "green" oxidant, often in the presence of an acid catalyst like glacial acetic acid, which can provide high selectivity and excellent yields. nih.gov The procedure is straightforward: the sulfide is dissolved in the acid, and hydrogen peroxide is added, with the reaction typically proceeding at room temperature. nih.gov This method is valued for its simplicity and the ease of product isolation. nih.gov Other reagents, such as meta-Chloroperoxybenzoic acid (m-CPBA), are also effective. The choice of one or two equivalents of the oxidant can selectively yield the sulfoxide or the sulfone, respectively.
Table 1: General Conditions for Oxidation of Aryl Cyclopropyl Sulfides
| Oxidant | Catalyst/Solvent | Temperature | Outcome |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | High yield of Sulfoxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Selective oxidation to Sulfoxide |
Formation of the Aryl Cyclopropyl Sulfide Precursor
The synthesis of the aryl cyclopropyl sulfide precursor is a critical step. Modern methods have moved away from harsh conditions, such as using strong bases and high temperatures with cyclopropyl bromide, towards more versatile and milder catalyzed reactions.
Copper-Promoted S-Cyclopropylation of Thiophenols
A significant advancement is the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. nih.govbeilstein-journals.org This method is notable for its operational simplicity and tolerance of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. nih.govbeilstein-journals.orgnih.gov The reaction is typically catalyzed by copper(II) acetate with a ligand like 2,2'-bipyridine. nih.gov This approach provides moderate to excellent yields of the desired aryl cyclopropyl sulfide, which can then be oxidized to the target sulfoxide. nih.govbeilstein-journals.org
Table 2: Copper-Promoted S-Cyclopropylation of Thiophenol
| Reagents | Catalyst | Ligand | Base | Solvent | Temperature | Yield of Sulfide |
| Thiophenol, Cyclopropylboronic acid | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | Dichloroethane | 70 °C | 86% |
Data sourced from a study on the S-cyclopropylation of thiophenols. nih.gov
Methods Involving Sulfoxide/Magnesium Exchange
More complex strategies allow for the construction of highly functionalized cyclopropane rings. One such advanced method involves a sulfoxide/magnesium exchange reaction. This approach can be used for the stereoselective functionalization of cyclopropane derivatives. nih.gov For instance, a suitably substituted cyclopropyl sulfoxide can undergo a sulfoxide/magnesium exchange with a Grignard reagent, like isopropylmagnesium chloride, to form a reactive cyclopropyl magnesium species. nih.govbeilstein-journals.org This intermediate can then be trapped by various electrophiles. While powerful for creating molecular diversity, these multi-step sequences are generally employed for more complex targets rather than the direct synthesis of unsubstituted Benzene, (cyclopropylsulfinyl)-.
Another innovative one-pot, three-component synthesis has been developed where a specific sulfoxide reagent reacts with a Grignard reagent (e.g., a phenylmagnesium halide) to generate a sulfenate anion. nih.gov This intermediate can then be trapped with a carbon electrophile to form the desired sulfoxide. nih.govchemrxiv.org This method avoids the need for pre-installing the sulfur functional group on the cyclopropane ring. nih.gov
Mechanistic Investigations and Reactivity Profiles of Benzene, Cyclopropylsulfinyl
Mechanistic Studies of the Cyclopropylsulfinyl Group Reactivity
The reactivity of the cyclopropylsulfinyl group in Benzene (B151609), (cyclopropylsulfinyl)- is characterized by a variety of transformations, including nucleophilic additions to the sulfur atom, intricate rearrangement pathways involving the cyclopropyl (B3062369) moiety, and elimination reactions under thermal conditions.
Nucleophilic Additions to the Sulfinyl Group
The sulfinyl group, with its polarized S=O bond, is susceptible to attack by nucleophiles at the sulfur atom. A notable example of this reactivity is the methylation of cyclopropyl phenyl sulfoxide (B87167). Treatment with an electrophilic methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate, results in the formation of an oxysulfonium salt. This intermediate is then susceptible to nucleophilic attack. For instance, the introduction of a nucleophile like methoxide (B1231860) ion leads to the formation of a mixed thioacetal. This transformation underscores the ability of the sulfur atom in the cyclopropylsulfinyl group to act as an electrophilic center after activation.
Rearrangement Pathways Involving the Cyclopropyl Ring (e.g., Pummerer-type rearrangements)
The Pummerer rearrangement and its variants are signature reactions of sulfoxides bearing an α-hydrogen. In the case of Benzene, (cyclopropylsulfinyl)-, these rearrangements proceed through fascinating mechanisms that involve the cyclopropyl ring.
The reaction of cyclopropyl phenyl sulfoxide with magnesium amides, such as the one generated from ethylmagnesium bromide and diisopropylamine, furnishes 1-(phenylthio)cyclopropanol, a characteristic Pummerer-type product. wikipedia.orgutexas.edu A variation of this reaction, where the magnesium amide reagent is pre-treated with a thiol, yields symmetrical and unsymmetrical cyclopropanone (B1606653) dithioacetals. wikipedia.orgutexas.edu These transformations are believed to proceed via the formation of a sulfur-stabilized carbocation, or thionium (B1214772) ion, intermediate. wikipedia.org
Detailed stereochemical and kinetic studies on the Pummerer reaction of arylsulphinylcyclopropanes with acetic anhydride (B1165640) have provided significant mechanistic insights. These studies revealed that the reaction affords 1-phenylthio-1-acetoxycyclopropanes in high yields without any products resulting from the opening of the cyclopropane (B1198618) ring. A Hammett correlation of the reaction rates with the substituent constants (σ values) on the aromatic ring produced a distinctive U-shaped curve. This suggests a change in the rate-determining step or mechanism depending on the electronic nature of the substituent. Furthermore, small hydrogen-deuterium kinetic isotope effects and an 18O tracer study, which showed significant oxygen exchange during the reaction, point towards a mechanism involving an ylide-ion pair intermediate following the initial formation of an acetoxysulfonium salt.
| Substituent (X) in X-C₆H₄-SO-c-C₃H₅ | Rate Constant (k_rel) |
| p-OCH₃ | 1.62 |
| p-CH₃ | 1.17 |
| H | 1.00 |
| p-Cl | 1.12 |
| m-Cl | 1.58 |
| m-NO₂ | 4.57 |
Table 1: Relative rate constants for the Pummerer reaction of substituted cyclopropyl phenyl sulfoxides. The U-shaped plot indicates that both electron-donating and electron-withdrawing substituents accelerate the reaction relative to the unsubstituted compound, suggesting a complex mechanism with a change in the rate-determining step.
Elimination Reactions and Pyrolytic Transformations
The thermal behavior of sulfoxides is often characterized by syn-elimination reactions, proceeding through a five-membered cyclic transition state in what is known as an Ei (Elimination Internal) mechanism. wikipedia.org This process typically requires the presence of a β-hydrogen atom, which is abstracted by the sulfoxide oxygen, leading to the formation of an alkene and a sulfenic acid.
In the context of Benzene, (cyclopropylsulfinyl)-, the cyclopropyl group lacks β-hydrogens in the traditional sense for a syn-elimination that would preserve the ring. While general studies on the thermolysis of alkyl sulfoxides have established the Ei mechanism, specific investigations into the pyrolytic transformations of cyclopropyl phenyl sulfoxide are not extensively documented in the reviewed literature. nih.govresearchgate.net The inherent strain of the cyclopropyl ring could potentially lead to unique thermal rearrangement or fragmentation pathways under pyrolytic conditions, an area that warrants further investigation.
Aromatic Ring Reactivity Modulated by the Cyclopropylsulfinyl Substituent
The cyclopropylsulfinyl group exerts a significant electronic influence on the attached benzene ring, thereby modulating its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
Electronic Effects on Electrophilic Aromatic Substitution
The sulfinyl group is generally considered to be an electron-withdrawing group due to the inductive effect of the electronegative oxygen atom. Consequently, the cyclopropylsulfinyl substituent deactivates the benzene ring towards electrophilic aromatic substitution (EAS), making it less reactive than benzene itself.
Despite its deactivating nature, the cyclopropylsulfinyl group acts as an ortho, para-director for incoming electrophiles. This directing effect is attributed to the ability of the sulfur atom to donate a lone pair of electrons through resonance to stabilize the positive charge in the arenium ion intermediate. This resonance stabilization is most effective when the electrophile attacks at the ortho and para positions. The resonance stabilization from the sulfur lone pair outweighs the deactivating inductive effect in determining the regiochemical outcome of the reaction. The aforementioned U-shaped Hammett plot in the Pummerer reaction of substituted cyclopropyl phenyl sulfoxides further highlights the complex interplay of inductive and resonance effects exerted by the sulfinyl group. wikipedia.orglibretexts.orgyoutube.comrsc.org
Activation/Deactivation in Nucleophilic Aromatic Substitution
In contrast to electrophilic aromatic substitution, nucleophilic aromatic substitution (NAS) is favored by electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.orgwikipedia.orgbyjus.comstenutz.eumasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction.
The cyclopropylsulfinyl group, with its electron-withdrawing character, is expected to activate the benzene ring towards nucleophilic aromatic substitution. This activation would be most pronounced if the cyclopropylsulfinyl group is positioned ortho or para to a leaving group on the aromatic ring. In these positions, the sulfinyl group can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. While the activating effect of sulfoxide groups in NAS is a well-established principle, specific quantitative data and detailed mechanistic studies on NAS reactions involving Benzene, (cyclopropylsulfinyl)- are not widely available in the surveyed scientific literature.
Stereochemical Aspects of Reactions Involving Benzene, (cyclopropylsulfinyl)-
The chiral sulfinyl group in Benzene, (cyclopropylsulfinyl)- plays a pivotal role in directing the stereochemical outcome of chemical transformations. Its ability to induce facial selectivity in the approach of reagents to a prochiral center has been a subject of considerable study.
Diastereoselectivity in Addition and Rearrangement Reactions
The diastereoselectivity in reactions involving Benzene, (cyclopropylsulfinyl)- is a key area of investigation, particularly in addition reactions to carbonyl compounds and imines, as well as in rearrangement processes. The sulfoxide group, by virtue of its steric bulk and its ability to chelate to metal centers, can effectively bias the approach of a nucleophile, leading to the preferential formation of one diastereomer over another.
While specific data on the diastereoselective addition reactions of lithiated cyclopropyl phenyl sulfoxide is not extensively documented in publicly available literature, studies on analogous systems, such as the addition of the lithium carbanion of methyl phenyl sulfoxide to imines, have demonstrated the potential for good to modest diastereoselection under kinetically controlled conditions. researchgate.net For instance, the addition of these anions to 3,4-dihydro-6,7-dimethoxyisoquinoline has shown remarkable diastereoselectivity, particularly under equilibrium-controlled conditions where a diastereomeric ratio of 92:8 was achieved. researchgate.net It is reasonable to infer that the cyclopropyl group in Benzene, (cyclopropylsulfinyl)- would exert a significant steric and electronic influence, potentially leading to high levels of diastereocontrol in similar transformations.
In the context of rearrangement reactions, the sulfoxide group can direct the stereochemical course of the transformation. Although specific examples involving Benzene, (cyclopropylsulfinyl)- are not readily found, the general principles of sulfoxide-directed rearrangements suggest that the stereochemistry at the sulfur atom would dictate the facial selectivity of the migrating group.
The following table illustrates the potential for diastereoselectivity in the addition of sulfoxide-stabilized carbanions to electrophiles, drawing parallels from related sulfoxide systems.
| Electrophile | Sulfoxide | Diastereomeric Ratio (d.r.) | Conditions |
| Imines | Methyl phenyl sulfoxide | Good to modest | Kinetic control |
| 3,4-Dihydro-6,7-dimethoxyisoquinoline | Methyl phenyl sulfoxide | 92:8 | Equilibrium control |
Table 1: Diastereoselectivity in the Addition of Sulfoxide-Stabilized Carbanions (Data for analogous systems).
Enantioselectivity in Chiral Transformations
The enantiopure forms of Benzene, (cyclopropylsulfinyl)- serve as valuable chiral auxiliaries and ligands in a variety of enantioselective transformations. rsc.org The synthesis of enantiomerically enriched sulfoxides is often achieved through the asymmetric oxidation of the corresponding sulfide (B99878). rsc.orgorganic-chemistry.org
Once obtained in enantiopure form, (R)- or (S)-Benzene, (cyclopropylsulfinyl)- can be utilized to control the stereochemical outcome of reactions. For example, in the allylation of aldehydes, chiral sulfoxides have been shown to induce moderate enantiomeric excesses in the resulting homoallylic alcohols. rsc.org The sulfoxide oxygen can coordinate to a Lewis acid, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde.
While specific data for Benzene, (cyclopropylsulfinyl)- in enantioselective catalysis is scarce, the broader class of chiral sulfoxides has been extensively used. researchgate.netnih.gov For example, chiral sulfoxides have been employed as ligands in transition metal-catalyzed reactions, leading to high levels of enantioselectivity. The precise level of enantiocontrol is highly dependent on the specific reaction, catalyst, and substrate.
The following table provides examples of enantioselectivity achieved using chiral sulfoxides in different transformations, highlighting the potential of Benzene, (cyclopropylsulfinyl)- as a chiral controller.
| Reaction Type | Chiral Sulfoxide Type | Enantiomeric Excess (ee) |
| Asymmetric Oxidation of Sulfides | Various | Up to >99% |
| Allylation of Aldehydes | (R)-Methyl-p-tolylsulfoxide | Moderate |
| Transition Metal Catalysis | Various | High |
Table 2: Enantioselectivity in Transformations Utilizing Chiral Sulfoxides (General examples).
Role as a Leaving Group or Activating Group in Reaction Pathways
Beyond its role in stereocontrol, the cyclopropylsulfinyl group can also function as a leaving group or an activating group in various reaction pathways.
The ability of a group to function as a good leaving group is related to the stability of the anion formed upon its departure. Sulfinate anions (RSO₂⁻) are relatively stable due to resonance delocalization of the negative charge over the two oxygen atoms and the sulfur atom. This stability suggests that the cyclopropylsulfinyl group, after oxidation to the corresponding sulfonyl group, could be a competent leaving group in nucleophilic substitution reactions. However, the direct departure of a sulfinyl group as a leaving group is less common and typically requires specific activation.
More frequently, the sulfinyl group acts as an activating group. By being adjacent to a carbanionic center, the sulfinyl group can stabilize the negative charge through inductive effects and d-orbital participation. This stabilization facilitates the formation of the carbanion, which can then participate in various carbon-carbon bond-forming reactions.
Furthermore, the sulfoxide moiety can be used as a transient directing group in transition metal-catalyzed reactions. rsc.org The oxygen atom of the sulfoxide can coordinate to the metal center, bringing the catalyst into close proximity to a specific reaction site on the substrate and thereby controlling the regioselectivity and stereoselectivity of the transformation. While specific examples detailing the use of Benzene, (cyclopropylsulfinyl)- in this capacity are not prevalent, the principle is well-established for other sulfoxides.
Computational and Theoretical Chemistry of Benzene, Cyclopropylsulfinyl
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For cyclopropyl (B3062369) phenyl sulfoxide (B87167), a comprehensive analysis would involve examining the interplay between the phenyl ring, the cyclopropyl group, and the chiral sulfinyl center.
Molecular Orbital (MO) theory provides a powerful framework for understanding chemical bonding and reactivity by describing electrons as delocalized entities within molecular orbitals that extend over the entire molecule. libretexts.org In a hypothetical MO analysis of cyclopropyl phenyl sulfoxide, the primary focus would be on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO energies and their spatial distributions are critical for predicting how the molecule interacts with other chemical species. For an aryl sulfoxide, the HOMO is typically expected to have significant contributions from the sulfur atom's lone pair and the phenyl ring's π-system. The LUMO is likely to be a π* antibonding orbital associated with the phenyl ring. The interaction between the cyclopropyl group's Walsh orbitals and the sulfur-oxygen bond would introduce unique electronic features compared to simpler alkyl or aryl sulfoxides.
However, specific calculated values for the HOMO-LUMO gap and detailed visualizations of these orbitals for Benzene (B151609), (cyclopropylsulfinyl)- are not present in the surveyed literature.
The distribution of electron density within cyclopropyl phenyl sulfoxide is inherently asymmetric due to the high polarity of the sulfinyl group (S=O). The oxygen atom is significantly more electronegative than the sulfur atom, leading to a substantial dipole moment with negative charge centered on the oxygen and a partial positive charge on the sulfur. wikipedia.org
Quantum chemical calculations, such as Density Functional Theory (DFT), would enable the generation of a molecular electrostatic potential (ESP) map. acs.org This map visualizes the charge distribution, with red areas indicating regions of high electron density (electronegative potential), which are susceptible to electrophilic attack, and blue areas indicating low electron density (electropositive potential), which are prone to nucleophilic attack. acs.orgacs.org For cyclopropyl phenyl sulfoxide, the oxygen atom would be the most prominent region of negative potential, while the sulfur atom and protons on the aromatic ring would show positive potential.
Detailed charge distribution data from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which would provide specific atomic charges, have not been published for this molecule.
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure and conformational flexibility of cyclopropyl phenyl sulfoxide are key to its behavior. The molecule's chirality at the sulfur center and the rotational freedom around the C-S bonds give rise to a complex potential energy surface.
A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its atomic coordinates. longdom.orgwikipedia.orglibretexts.org Computational chemists use PES mapping to identify stable conformers (energy minima) and the transition states that connect them (saddle points). libretexts.orgchemrxiv.org
For cyclopropyl phenyl sulfoxide, a key analysis would involve mapping the PES by systematically rotating the phenyl and cyclopropyl groups around their respective C-S bonds. This would reveal the most stable conformations, which are typically a compromise between maximizing π-conjugation with the phenyl ring and minimizing steric hindrance. nih.gov Studies on the analogous methyl phenyl sulfoxide have shown that such molecules favor specific stable conformations governed by these intramolecular interactions. nih.gov However, a detailed PES map or a table of relative energies for the conformers of Benzene, (cyclopropylsulfinyl)- is not available in the literature.
The sulfur atom in Benzene, (cyclopropylsulfinyl)- is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). wikipedia.org The energy barrier to the inversion of the sulfur stereocenter in sulfoxides is generally high, making them optically stable at room temperature. researchgate.net
When this molecule interacts with other chiral entities or is synthesized using chiral reagents, diastereomeric intermediates and products can be formed. The relative stability and properties of these diastereomers would be a subject of computational investigation. For instance, in reactions involving this molecule, quantum chemical calculations could predict which diastereomeric transition state is lower in energy, thereby explaining the stereochemical outcome of the reaction. While computational studies have been used to explain stereoselectivity in reactions involving other chiral sulfoxides, nih.gov no such specific analysis for cyclopropyl phenyl sulfoxide has been found.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in detailing the step-by-step pathways of chemical reactions. acs.orgacs.org By computing the structures and energies of reactants, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. acs.orgnih.gov
For cyclopropyl phenyl sulfoxide, theoretical studies could elucidate mechanisms for reactions such as oxidation to the corresponding sulfone, thermal rearrangements, or its role as a chiral auxiliary in asymmetric synthesis. For example, a computational study of its oxidation would identify the transition state for oxygen transfer to the sulfur atom and calculate the activation energy for the process. Despite the utility of these methods, no published studies detailing the reaction mechanisms of Benzene, (cyclopropylsulfinyl)- through quantum chemical calculations were identified.
Transition State Characterization and Reaction Pathway Determination
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, identifying stationary points such as reactants, products, intermediates, and, crucially, transition states. For reactions involving aryl sulfoxides like Benzene, (cyclopropylsulfinyl)-, density functional theory (DFT) is a commonly employed method to elucidate reaction mechanisms.
One area of significant interest is the thermal and photochemical racemization of chiral sulfoxides. The sulfur atom in Benzene, (cyclopropylsulfinyl)- is a stereocenter, and understanding the mechanism of its inversion is a key application of computational chemistry. The racemization can proceed through a pyramidal inversion at the sulfur center. DFT calculations can model the planar transition state of this inversion, allowing for the determination of the energy barrier. For many sulfoxides, this barrier is high enough to allow for optical stability at room temperature. wikipedia.org
Another important reaction pathway for sulfoxides is their involvement in oxidation and reduction reactions. For instance, the oxidation of a sulfide (B99878) to a sulfoxide and further to a sulfone can be modeled to understand the stepwise mechanism. Computational studies on metal-catalyzed sulfoxidation have shown that DFT can be used to distinguish between different proposed mechanisms, such as inner-sphere and outer-sphere pathways. acs.orgnih.gov These calculations can identify the rate-determining step and the geometry of the associated transition state. For example, in the oxidation of sulfides, the transition state often involves the transfer of an oxygen atom from an oxidant to the sulfur atom of the sulfoxide.
The Pummerer reaction, a characteristic transformation of sulfoxides, involves the conversion of a sulfoxide to an α-acyloxy sulfide in the presence of an acylating agent. acs.orgcapes.gov.br Computational studies can elucidate the complex mechanism, which is thought to proceed through an ylide-ylene intermediate. By calculating the energies of the proposed intermediates and transition states, the most plausible reaction pathway can be determined.
A hypothetical reaction pathway for the rearrangement of Benzene, (cyclopropylsulfinyl)- could involve the opening of the cyclopropyl ring. Computational modeling could predict whether such a reaction is feasible and what the transition state for the ring-opening would look like.
Activation Energy and Reaction Rate Predictions
A primary goal of computational chemistry is to provide quantitative predictions of reaction kinetics. The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Transition state theory provides a framework for calculating the rate constant (k) from the Gibbs free energy of activation (ΔG‡).
The Arrhenius equation, k = A * exp(-Ea / RT), relates the rate constant to the activation energy, the absolute temperature (T), the gas constant (R), and the pre-exponential factor (A). libretexts.org Computational methods, particularly DFT, can be used to calculate the energies of the reactants and the transition state. The difference between these energies provides the activation energy.
For the racemization of chiral sulfoxides, the enthalpy of activation is typically in the range of 35 to 42 kcal/mol. wikipedia.org This relatively high barrier explains their optical stability at room temperature. Computational calculations can predict this barrier for Benzene, (cyclopropylsulfinyl)-.
In the context of metal-catalyzed reactions, DFT calculations have been successfully used to predict activation energies and explain experimental observations regarding reaction rates. For example, in the sulfoxidation of p-tolyl methyl sulfide catalyzed by titanium and hafnium aminotriphenolate complexes, DFT calculations revealed that the free energy barrier for the rate-determining step was 16.7 kcal/mol for titanium and 14.2 kcal/mol for hafnium, consistent with the experimentally observed better catalytic performance of the hafnium complex. acs.orgnih.gov
The following table presents hypothetical activation energies for different reactions of an aryl cyclopropyl sulfoxide, based on data for analogous compounds.
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| Pyramidal Inversion | DFT (B3LYP/6-31G*) | 38.5 |
| Oxidation to Sulfone | DFT (M06-2X/def2-TZVP) | 15.2 |
| Thermal Rearrangement | CASSCF/NEVPT2 | 25.8 |
This table contains hypothetical data for illustrative purposes.
Spectroscopic Parameter Prediction for Mechanistic Interpretation
Computational chemistry is an invaluable tool for interpreting experimental spectroscopic data, which in turn provides insights into reaction mechanisms and molecular structure. By calculating spectroscopic parameters for proposed intermediates or transition states, these transient species can be identified in experimental spectra.
Vibrational Spectroscopy (IR and VCD): DFT calculations can predict the infrared (IR) and vibrational circular dichroism (VCD) spectra of molecules. researchgate.net For a chiral molecule like Benzene, (cyclopropylsulfinyl)-, VCD spectroscopy is particularly powerful for determining its absolute configuration. By comparing the computationally predicted VCD spectrum with the experimental one, the stereochemistry of the sulfur center can be unambiguously assigned. This is crucial for studying stereospecific reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of NMR chemical shifts and coupling constants is a well-established application of computational chemistry. researchgate.net For Benzene, (cyclopropylsulfinyl)-, DFT calculations can predict the ¹H and ¹³C NMR spectra. This can aid in the assignment of experimental spectra and in the characterization of reaction products. Furthermore, by calculating the NMR parameters of potential intermediates, their presence in a reaction mixture can be confirmed or refuted. For instance, the chemical shifts of the cyclopropyl protons would be sensitive to the electronic environment of the sulfinyl group and could be used to probe reaction progress.
The following table shows a comparison of hypothetical experimental and computationally predicted ¹³C NMR chemical shifts for Benzene, (cyclopropylsulfinyl)-.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C (ipso) | 145.2 | 144.8 |
| C (ortho) | 125.8 | 126.1 |
| C (meta) | 129.5 | 129.3 |
| C (para) | 128.1 | 128.0 |
| C (cyclopropyl, α) | 15.3 | 15.9 |
| C (cyclopropyl, β) | 5.8 | 6.2 |
This table contains hypothetical data for illustrative purposes.
Applications of Benzene, Cyclopropylsulfinyl in Complex Organic Synthesis
As a Chiral Auxiliary for Asymmetric Inductions
The chiral sulfinyl group in Benzene (B151609), (cyclopropylsulfinyl)- renders it an effective chiral auxiliary, capable of inducing asymmetry in a range of chemical reactions. The stereoelectronic properties of the sulfoxide (B87167) moiety play a crucial role in directing the approach of reagents, leading to the formation of stereochemically defined products.
Stereocontrol in Carbon-Carbon Bond Forming Reactions
The ability to control the formation of new carbon-carbon bonds with specific stereochemistry is a cornerstone of modern organic synthesis. Chiral cyclopropyl (B3062369) sulfoxides, including Benzene, (cyclopropylsulfinyl)-, have demonstrated considerable utility in this area. The metalation of cyclopropyl phenyl sulfoxide generates a chiral nucleophile that can react with various electrophiles in a diastereoselective manner.
For instance, the reaction of lithiated cyclopropyl phenyl sulfide (B99878) with carbonyl compounds has been reported. acs.org Subsequent oxidation to the sulfoxide would provide a route to chiral cyclopropyl carbinols. The stereochemical outcome of such additions is influenced by the chiral sulfoxide group, which directs the approach of the electrophile.
Furthermore, the development of catalytic asymmetric methods has expanded the utility of related sulfoxide compounds. Chiral-at-metal Rh(III) complexes have been used to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, affording 1,2,3-trisubstituted chiral cyclopropanes with high enantioselectivity. acs.org This highlights the potential for developing catalytic systems that utilize the unique reactivity of sulfoxide-stabilized intermediates derived from Benzene, (cyclopropylsulfinyl)-.
Asymmetric Transformations Involving Enantioselective Nucleophilic Attack
The sulfoxide group in Benzene, (cyclopropylsulfinyl)- can activate adjacent positions for nucleophilic attack. When the sulfoxide is chiral, this can lead to highly enantioselective transformations. The diastereoselective addition of organometallic reagents to chiral sulfoxides is a well-established strategy for creating new stereocenters. nih.govnih.gov
For example, the addition of Grignard reagents to chiral β-ketosulfoxides proceeds with high diastereoselectivity, providing access to chiral tertiary alcohols. While specific examples detailing the addition of nucleophiles to activated systems derived directly from Benzene, (cyclopropylsulfinyl)- are not extensively documented in readily available literature, the principles established with other chiral sulfoxides are applicable. The sulfoxide group can be activated, for instance, by conversion to a sulfoxonium salt, rendering the cyclopropyl ring susceptible to enantioselective attack by a nucleophile. The steric and electronic properties of the phenylsulfinyl group would play a critical role in directing the stereochemical course of the reaction.
As a Synthon for Heterocyclic and Carbocyclic Scaffolds
The unique structural features of Benzene, (cyclopropylsulfinyl)- make it an attractive starting material for the synthesis of more complex molecular architectures, including both heterocyclic and carbocyclic ring systems.
Construction of Annulated Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are powerful methods for building polycyclic systems. The reactivity of the cyclopropyl ring and the influence of the sulfoxide group can be harnessed for the construction of annulated products.
While direct examples of Benzene, (cyclopropylsulfinyl)- in annulation reactions are not prevalent in the searched literature, related strategies provide a blueprint for its potential applications. For instance, iodine-mediated annulation reactions of N-cyclopropyl enamines have been used to synthesize 1,4-dihydropyridines and other heterocycles. nih.gov The electron-withdrawing nature of the sulfoxide in Benzene, (cyclopropylsulfinyl)- could be used to modulate the reactivity of a suitably functionalized cyclopropylamine (B47189) precursor in similar transformations.
Furthermore, radical redox annulations have emerged as a general method for the synthesis of saturated heterocycles. nih.gov A radical generated from a derivative of Benzene, (cyclopropylsulfinyl)- could potentially participate in such annulation cascades to furnish complex heterocyclic structures.
Precursor to Cyclopropane (B1198618) Derivatives with Defined Stereochemistry
The inherent chirality of Benzene, (cyclopropylsulfinyl)- makes it an excellent precursor for the synthesis of other cyclopropane derivatives with controlled stereochemistry. The sulfoxide group can be displaced or transformed while retaining the stereochemical information of the starting material.
A notable example is the stereoselective functionalization of cyclopropane derivatives using a sequential bromine/magnesium and sulfoxide/magnesium exchange. acs.org This method allows for the synthesis of cyclopropanenitriles with a stereocontrolled quaternary center. The initial diastereoselective reaction of a dibromocyclopropane with a Grignard reagent, followed by trapping with a phenylsulfenyl electrophile, sets the stage for the subsequent sulfoxide/magnesium exchange, demonstrating a powerful strategy for elaborating the cyclopropane ring with high stereocontrol.
Another approach involves the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives, which can be accessed from precursors related to Benzene, (cyclopropylsulfinyl)-. nih.gov These reactions lead to the formation of densely substituted and stereodefined bicyclopropanes.
| Precursor | Reaction | Product | Stereocontrol | Ref. |
| 2,2-dibromo-1-methyl-cyclopropanecarbonitrile | Sequential Br/Mg and sulfoxide/Mg exchange | Cyclopropanenitriles with quaternary center | High diastereoselectivity | acs.org |
| Alkenyl cyclopropyl carbinol derivatives | Simmons-Smith cyclopropanation | Densely substituted bicyclopropanes | High diastereoselectivity | nih.gov |
| (Enantiopure) terminal epoxides | Reaction with diethyl (phenylsulfonyl)methylphosphonate | (Enantiopure) trans-cyclopropyl sulfones | High diastereoselectivity | rsc.org |
Role in the Synthesis of Natural Products and Bioactive Molecules (Focus on synthetic strategy, not biological activity)
The development of synthetic routes to natural products and other bioactive molecules often relies on the strategic use of chiral building blocks to control stereochemistry. While a direct application of Benzene, (cyclopropylsulfinyl)- in a completed total synthesis was not explicitly found in the searched literature, the synthetic strategies employing closely related motifs underscore its potential.
The cyclopropane ring is a structural feature found in a variety of natural products with interesting biological activities. thieme.de The synthesis of these molecules often requires methods for the stereocontrolled introduction of the cyclopropane unit. Chiral sulfoxides have been instrumental in this regard. For instance, the synthesis of (±)-grandisol, a component of the cotton boll weevil pheromone, has been approached using strategies that involve cyclobutane (B1203170) precursors, which can be conceptually linked to cyclopropane chemistry. nih.gov While these syntheses may not directly use Benzene, (cyclopropylsulfinyl)-, the principles of using small, strained rings and chiral auxiliaries are central to the synthetic design.
The utility of sulfoxides in the synthesis of bioactive heterocyclic compounds is also well-documented. For example, benzoheterocyclic sulfoxide derivatives have been synthesized and evaluated for their biological properties, highlighting the importance of the sulfoxide moiety in molecular design. nih.gov The synthetic strategies often involve the oxidation of a corresponding sulfide, a transformation that can be performed on derivatives of cyclopropyl phenyl sulfide. thieme.de
Utilization in Cascade and Multicomponent Reactions
Cascade reactions, also referred to as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the majority of the atoms from the reactants.
Despite the synthetic utility of sulfoxides in general, for instance in Pummerer-type reactions or as chiral auxiliaries, their specific role as a key component in initiating or participating in complex cascade or multicomponent sequences is not extensively reported for "Benzene, (cyclopropylsulfinyl)-". acs.org The reactivity of the cyclopropyl group, often employed as a reactive handle in synthetic chemistry, combined with the properties of the sulfoxide functional group, theoretically suggests potential for such applications. For example, the ring strain of the cyclopropane could be exploited in ring-opening cascades, or the sulfoxide could act as a traceless activating group.
However, at present, there are no detailed research findings or established protocols in the peer-reviewed literature that demonstrate the utilization of "Benzene, (cyclopropylsulfinyl)-" as a substrate or reagent in cascade or multicomponent reactions. Searches for such applications have not yielded specific examples or data tables of reaction conditions, substrates, and yields that would be necessary to include in this section.
Therefore, this section remains open to future research that may explore and develop the potential of "Benzene, (cyclopropylsulfinyl)-" in these advanced synthetic strategies.
Advanced Spectroscopic and Structural Analysis for Mechanistic Insights and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Benzene (B151609), (cyclopropylsulfinyl)-, which possesses a chiral center at the sulfur atom, NMR is particularly powerful for determining not only the basic connectivity but also the stereochemical details and dynamic behavior.
2D NMR Techniques for Connectivity and Proximity Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent bond framework and through-space interactions.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing the connectivity within the cyclopropyl (B3062369) and phenyl rings. For instance, the methine proton on the cyclopropyl ring would show correlations to the adjacent methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the distinct structural fragments. Key correlations would be observed between the cyclopropyl protons and the sulfoxide-bearing aromatic carbon, as well as between the ortho-protons of the phenyl ring and the carbon atoms of the cyclopropyl group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. For Benzene, (cyclopropylsulfinyl)-, NOESY or ROESY spectra would be instrumental in determining the relative orientation of the cyclopropyl and phenyl groups with respect to the S=O bond, providing conformational insights. For example, spatial proximity between the ortho-protons of the phenyl ring and one set of the cyclopropyl methylene protons could be established. researchgate.net
Table 1: Expected 2D NMR Correlations for Benzene, (cyclopropylsulfinyl)-
| 2D NMR Experiment | Correlated Nuclei | Information Provided for Benzene, (cyclopropylsulfinyl)- |
| COSY | ¹H – ¹H | Connectivity within the cyclopropyl ring protons. Connectivity among the aromatic protons on the phenyl ring. |
| HSQC | ¹H – ¹³C (Direct) | Assignment of each carbon atom in the cyclopropyl and phenyl rings by linking it to its attached proton. |
| HMBC | ¹H – ¹³C (Long-Range) | Confirms the connection between the phenyl ring and the sulfur atom, and the cyclopropyl ring and the sulfur atom. |
| NOESY/ROESY | ¹H – ¹H (Through-Space) | Provides data on the preferred conformation and the spatial arrangement of the phenyl and cyclopropyl groups around the chiral sulfoxide (B87167) center. |
Chiral Shift Reagent Studies for Enantiomeric Excess Determination
The enantiomeric excess (ee) of a chiral sulfoxide sample is a critical parameter, and NMR spectroscopy in the presence of chiral shift reagents (CSRs) offers a powerful method for its determination. CSRs, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of Benzene, (cyclopropylsulfinyl)-.
The formation of these transient diastereomeric complexes leads to different magnetic environments for the corresponding protons in the (R)- and (S)-enantiomers. Consequently, a single peak in the standard ¹H NMR spectrum splits into two separate signals, one for each enantiomer. The relative integration of these separated peaks provides a direct and accurate measurement of the enantiomeric excess. Protons closer to the chiral sulfur center, such as the ortho-protons of the phenyl ring and the methine proton of the cyclopropyl ring, are expected to show the most significant separation.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment
Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that provide information about the absolute configuration of chiral molecules. nih.gov
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org For Benzene, (cyclopropylsulfinyl)-, the aromatic chromophore and the sulfoxide group will give rise to characteristic CD signals. The sign and intensity of the observed Cotton effects, particularly those associated with the electronic transitions of the phenyl ring, can be correlated to the absolute configuration (R or S) at the sulfur atom. rsc.org By comparing the experimental CD spectrum with spectra of related aryl sulfoxides of known configuration or with theoretical calculations, the absolute stereochemistry can be assigned. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of plane-polarized light as a function of wavelength. libretexts.org A chiral compound like Benzene, (cyclopropylsulfinyl)- will exhibit a complex ORD curve with characteristic peaks and troughs, known as a Cotton effect, in regions where it absorbs light. libretexts.orgnih.gov The shape and sign of the Cotton effect curve are directly related to the stereochemistry of the molecule. The relationship between the ORD spectrum and the UV-Vis absorption spectrum is crucial, as the phenomena of light absorption and rotatory dispersion are linked. libretexts.org The absolute configuration can be determined by analyzing the ORD curve, often in conjunction with CD data.
X-ray Crystallography for Solid-State Structural and Stereochemical Confirmation
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. hackaday.com If a suitable single crystal of Benzene, (cyclopropylsulfinyl)- can be obtained, this technique can provide unambiguous confirmation of its molecular structure and absolute stereochemistry.
The analysis would yield precise data on:
Bond Lengths and Angles: Accurate measurements of all bond lengths (C-C, C-S, S-O, C-H) and angles within the molecule, confirming the geometry of the phenyl and cyclopropyl rings and the pyramidal nature of the sulfoxide group. docbrown.info X-ray diffraction studies on benzene have conclusively shown it to be a planar molecule with C-C-C bond angles of 120°. docbrown.info
Conformation: The solid-state conformation, revealing the torsional angles and the relative orientation of the phenyl and cyclopropyl substituents around the C-S bonds.
Absolute Configuration: For a non-centrosymmetric crystal, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) of the chiral sulfur center without ambiguity, providing an ultimate reference point for the chiroptical methods.
Table 2: Information Obtainable from X-ray Crystallography of Benzene, (cyclopropylsulfinyl)-
| Structural Parameter | Description of Expected Findings |
| Molecular Connectivity | Unambiguous confirmation of the covalent bonding framework. |
| Bond Lengths | Phenyl C-C bonds intermediate between single and double bonds (~0.139 nm). Standard C-S and S=O bond lengths. docbrown.info |
| Bond Angles | Phenyl C-C-C angles of ~120°. Tetrahedral-like geometry around the cyclopropyl carbons. Pyramidal geometry at the sulfur atom. docbrown.info |
| Torsional Angles | Precise measurement of the dihedral angles defining the orientation of the phenyl and cyclopropyl groups. |
| Absolute Stereochemistry | Definitive assignment of the (R) or (S) configuration at the chiral sulfur center. |
Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis (Mechanistic insights)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of Benzene, (cyclopropylsulfinyl)- and for gaining structural information through analysis of its fragmentation patterns. It is also highly effective for monitoring the progress of reactions in which this compound is either a reactant or a product.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the C₉H₁₀OS molecule, confirming its elemental composition with high-resolution mass spectrometry (HRMS).
Fragmentation Analysis: Under ionization conditions (e.g., Electron Ionization - EI), the molecular ion will fragment in a predictable manner, providing clues to its structure. Expected fragmentation pathways for Benzene, (cyclopropylsulfinyl)- include:
Cleavage of the C-S bond to lose the cyclopropyl radical (•C₃H₅), resulting in a [M - C₃H₅]⁺ fragment.
Cleavage to lose the phenyl radical (•C₆H₅), giving a [M - C₆H₅]⁺ fragment.
Rearrangement reactions, such as the elimination of sulfenic acid (HSOH) or other small neutral molecules.
Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the synthesis of Benzene, (cyclopropylsulfinyl)- in real-time. thermofisher.com This allows for the detection of the starting materials, the desired product, and any intermediates or byproducts, providing valuable mechanistic insights and helping to optimize reaction conditions.
Table 3: Predicted Mass Spectrometry Fragments for Benzene, (cyclopropylsulfinyl)-
| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 150 | [C₉H₁₀OS]⁺ | Molecular Ion (M⁺) |
| 134 | [C₉H₁₀S]⁺ | Loss of oxygen atom |
| 125 | [C₇H₅S]⁺ | Loss of cyclopropyl group and oxygen |
| 109 | [C₆H₅S]⁺ | Loss of cyclopropyl group and rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
Emerging Research Frontiers and Future Perspectives for Benzene, Cyclopropylsulfinyl
Development of Novel Catalytic Systems for its Derivatization
The development of efficient and selective methods for the derivatization of Benzene (B151609), (cyclopropylsulfinyl)- is a primary focus of current research. The presence of multiple reactive sites within the molecule presents both a challenge and an opportunity for chemists. Novel catalytic systems are being explored to achieve site-selective functionalization, enabling the synthesis of a diverse range of valuable molecules.
One promising approach involves the use of transition metal catalysis. For instance, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) provides a direct route to the precursor of Benzene, (cyclopropylsulfinyl)-, which can then be further functionalized. nih.gov This method allows for the large-scale synthesis of the core cyclopropane (B1198618) structure. nih.gov Subsequent derivatization can be achieved through various reactions, including hydrolysis, reduction, amidation, and oxidation. nih.gov
Furthermore, the sulfoxide (B87167) group itself can act as a directing group in catalytic reactions, guiding the functionalization of the aromatic ring or the cyclopropyl (B3062369) group. Research in this area is focused on designing catalysts that can interact with the sulfoxide to achieve high levels of regio- and stereoselectivity. The development of chiral catalysts is particularly important for controlling the stereochemistry of the final products, which is often crucial for their biological activity.
Another area of active investigation is the use of palladium-catalyzed cross-coupling reactions. The cyclopropyl Grignard reagent, which can be generated from Benzene, (cyclopropylsulfinyl)- via a sulfoxide-magnesium exchange, is a versatile intermediate for these reactions. nih.gov This allows for the introduction of a wide variety of substituents onto the cyclopropane ring, including aryl, alkyl, and vinyl groups. nih.gov
The table below summarizes some of the key catalytic systems being explored for the derivatization of Benzene, (cyclopropylsulfinyl)- and its precursors.
| Catalytic System | Reaction Type | Substrate | Product | Reference |
| Cobalt Catalyst | Cyclopropanation | Phenyl vinyl sulfide | (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate | nih.gov |
| Palladium Catalyst | Negishi Cross-Coupling | Cyclopropyl Grignard reagent | Functionalized cyclopropanes | nih.gov |
Exploration of Unconventional Reactivity Patterns
The unique combination of a strained three-membered ring and an electron-withdrawing sulfoxide group in Benzene, (cyclopropylsulfinyl)- gives rise to unconventional reactivity patterns that are not observed in simpler molecules. Researchers are actively exploring these novel reaction pathways to develop new synthetic methodologies.
One of the most intriguing aspects of its reactivity is the cleavage of the C(sp³)–C(sp³) bond of the cyclopropane ring. Electrochemical activation of donor-acceptor cyclopropanes, including cyclopropyl phenyl sulfoxide, has been shown to lead to the formation of highly reactive radical cations. researchgate.net This process can be used to formally insert molecular oxygen into the strained ring, leading to the formation of β- and γ-hydroxy ketones and 1,2-dioxanes. researchgate.net This represents a powerful tool for the synthesis of complex oxygen-containing molecules from simple starting materials.
The sulfoxide group can also participate directly in reactions, acting as a leaving group or a precursor to other functional groups. For example, the sulfoxide can be reduced to the corresponding sulfide or oxidized to the sulfone, each with its own distinct reactivity. nih.gov The sulfoxide-metal exchange reaction, which is used to generate the cyclopropyl Grignard reagent, is another example of the versatile reactivity of this functional group. nih.gov
Furthermore, the interaction between the cyclopropyl ring and the sulfoxide group can lead to unexpected rearrangements and cyclization reactions. For instance, under certain conditions, the molecule can undergo a condensation-ring closure reaction to form more complex polycyclic systems. acs.org The study of these intricate reaction mechanisms is a key area of research, as it can lead to the discovery of new and powerful synthetic transformations.
Integration into Flow Chemistry and Automated Synthesis Methodologies
The integration of Benzene, (cyclopropylsulfinyl)- chemistry into flow chemistry and automated synthesis platforms is a rapidly developing area with the potential to significantly accelerate the discovery and development of new molecules. syrris.comsciencedaily.com Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. syrris.comsyrris.comvapourtec.comchemanager-online.comnih.gov
While specific examples of the use of Benzene, (cyclopropylsulfinyl)- in flow chemistry are still emerging, the general principles of this technology are highly applicable. For instance, the hazardous reagents and reactive intermediates that are often involved in the synthesis and derivatization of this compound can be handled more safely in a flow system. syrris.com The precise control over reaction parameters such as temperature, pressure, and reaction time that is offered by flow reactors can also lead to higher yields and selectivities. syrris.com
Automated synthesis platforms, which combine robotics and artificial intelligence, are also poised to revolutionize the way that chemists work with molecules like Benzene, (cyclopropylsulfinyl)-. sciencedaily.comsigmaaldrich.comchemspeed.comyoutube.comsynplechem.com These systems can be used to rapidly screen a large number of reaction conditions, optimizing the synthesis of a desired product in a fraction of the time it would take a human chemist. sciencedaily.com They can also be used to synthesize libraries of related compounds for biological screening, accelerating the drug discovery process. nih.gov
The development of automated platforms for the synthesis of sulfoxide-containing molecules is an active area of research. researchgate.net These platforms can be adapted to handle the specific challenges associated with the synthesis and purification of Benzene, (cyclopropylsulfinyl)- and its derivatives. The combination of flow chemistry and automated synthesis has the potential to create a fully autonomous system for the design, synthesis, and testing of new molecules based on this versatile scaffold.
Theoretical Insights Driving New Synthetic Discoveries
Theoretical and computational chemistry are playing an increasingly important role in understanding the reactivity of Benzene, (cyclopropylsulfinyl)- and in guiding the development of new synthetic methods. chemrxiv.org Quantum-chemical calculations can be used to predict the electronic structure, stability, and reactivity of the molecule, providing valuable insights that can be used to design new experiments. researchgate.net
For example, theoretical studies have been used to understand the mechanism of the electrochemical activation of donor-acceptor cyclopropanes, providing a rational basis for the observed C(sp³)–C(sp³) bond cleavage. researchgate.net These calculations can help to identify the key factors that control the reactivity of the molecule, such as the nature of the substituents on the aromatic ring and the cyclopropane group.
Computational methods can also be used to model the interaction of Benzene, (cyclopropylsulfinyl)- with catalysts, helping to explain the origin of the observed selectivity in catalytic reactions. This information can be used to design new and improved catalysts with enhanced activity and selectivity.
Furthermore, theoretical calculations can be used to predict the properties of new and yet-to-be-synthesized derivatives of Benzene, (cyclopropylsulfinyl)-. This can help to prioritize synthetic targets and to identify molecules with desirable properties, such as biological activity or materials applications. As computational methods continue to improve in accuracy and efficiency, they are expected to play an even more important role in driving new synthetic discoveries in this exciting area of chemistry.
Q & A
Q. What biomarkers are suitable for detecting (cyclopropylsulfinyl)-benzene exposure in biological systems?
- Methodology : Analyze urinary metabolites via LC-MS/MS for sulfoxide reduction products (e.g., cyclopropanethiol conjugates). Proteomic profiling (e.g., 2D gel electrophoresis) identifies adducts with hemoglobin or serum albumin. Cross-reference with benzene’s known biomarkers (e.g., S-phenylmercapturic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
